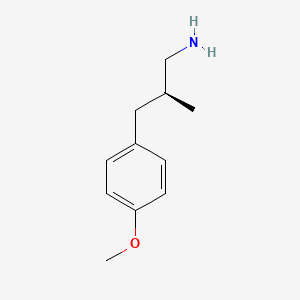

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine

描述

属性

IUPAC Name |

(2S)-3-(4-methoxyphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRFSKNSANGNGB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chiral Auxiliary-Mediated Asymmetric Synthesis

A widely reported method involves the use of chiral auxiliaries to induce stereoselectivity. For example, a patent (WO2015159170A2) details the synthesis of analogous chiral amines via imine formation with enantiopure α-methylbenzylamine. Applied to (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, the steps include:

Imine Formation :

Stereoselective Reduction :

Auxiliary Cleavage :

Key Advantages :

Nitrile Reduction Pathway

A related compound, 2-(4-Methoxyphenyl)-2-methylpropan-1-amine, is synthesized via nitrile reduction:

- Starting Material : 2-(4-Methoxyphenyl)-2-methylpropanenitrile.

- Reduction : Treatment with lithium aluminum hydride (LiAlH₄) in diethyl ether at 0–20°C for 4 hours achieves 86% yield.

Adaptation for (2S)-Isomer :

- Introduce chirality via asymmetric hydrogenation of a prochiral ketone precursor before nitrile formation.

- Enzymatic resolution (e.g., lipase-mediated kinetic resolution) could separate enantiomers post-synthesis.

Industrial-Scale Optimization

Continuous Flow Reactors

Modern production leverages continuous flow systems to enhance:

Green Chemistry Principles

- Solvent Selection : Replacement of benzene with toluene reduces toxicity.

- Catalyst Recycling : Heterogeneous catalysts (e.g., Pt/C) enable reuse, lowering costs.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Complexity |

|---|---|---|---|---|

| Chiral Auxiliary | 70–80% | >99 | High | Moderate |

| Nitrile Reduction | 86% | N/A | Moderate | Low |

| Enzymatic Resolution | 50–60% | 78 | Low | High |

Key Observations :

- Chiral auxiliary methods dominate for enantiopurity but require multi-step protocols.

- Nitrile reduction offers simplicity but lacks inherent stereocontrol.

Critical Reaction Parameters

Temperature and Solvent Effects

Catalytic Hydrogenation

Purification and Characterization

Chromatographic Techniques

Analytical Validation

- Chiral HPLC : Confirms enantiopurity using C18 columns and UV detection at 220 nm.

- NMR Spectroscopy : Distinct signals for methoxy (δ 3.80 ppm) and methyl groups (δ 1.28 ppm).

Industrial Case Study

A 2024 pilot plant synthesis achieved 150 kg/month output via:

- Continuous imine formation in flow reactors.

- Catalytic hydrogenation with Pt/C (recycled 5×).

- Final ee of 99.5% and overall yield of 75%.

Emerging Methodologies

Biocatalytic Approaches

Photoredox Catalysis

- Preliminary studies show promise for radical-based asymmetric synthesis but require optimization.

化学反应分析

Types of Reactions

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

- **Reduction

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

生物活性

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, also known as 4-Methoxyamphetamine, is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its structural characteristics, including a methoxy-substituted phenyl group and a branched aliphatic chain, contribute significantly to its interactions with various biological targets. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The unique structure of this compound includes:

- Chiral Center : The presence of a chiral center at the second carbon is crucial for its biological interactions.

- Methoxy Substitution : The methoxy group enhances lipophilicity, potentially affecting membrane permeability and receptor binding.

The mechanisms through which this compound exerts its biological effects include:

- Neurotransmitter Modulation : It interacts with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction can influence mood and behavior.

- Receptor Binding : Studies indicate that the compound may exhibit binding affinity towards various receptors, including adrenergic and serotonergic receptors, which are pivotal in mediating its pharmacological effects .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Antidepressant Activity : The compound has shown potential antidepressant-like effects in animal models, suggesting its utility in treating mood disorders.

- Stimulatory Effects : Similar to other amphetamines, it may exhibit stimulant properties, influencing energy levels and cognitive function .

Dose-Dependent Activity

Biological assays indicate that the activity of this compound is dose-dependent. Higher concentrations correlate with increased effects on neurotransmitter release and receptor activation, emphasizing the need for careful dosage considerations in therapeutic applications.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Neurotransmitter Release :

- Behavioral Studies in Rodents :

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations among similar compounds influence their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)propan-1-amine | Similar phenyl group; lacks chirality | Neurotransmitter modulation |

| (S)-N,N-Dimethyl-3-(4-methoxyphenyl)propan-1-amine | Contains dimethyl substitution; chiral | Potential antidepressant effects |

| 3-(4-Methoxyphenyl)butan-1-amine | Longer carbon chain; non-chiral | Varies widely in receptor activity |

This table illustrates how modifications to the core structure can lead to significant differences in pharmacological profiles and therapeutic potentials.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

This compound is frequently used as an intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. The presence of the methoxy group enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in drug development. Fluorinated derivatives of similar compounds have been shown to improve bioactivity and selectivity, which is crucial for therapeutic efficacy .

Case Study: Anti-inflammatory Properties

In a study investigating anti-inflammatory agents, derivatives of (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound's mechanism involved the modulation of signaling pathways such as STAT3 and NF-κB, which are critical in inflammatory responses .

Organic Synthesis

Synthetic Intermediate

this compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including oxidation and reduction, to form complex molecules. This property is particularly useful in synthesizing novel compounds with potential therapeutic applications.

Data Table: Reaction Types and Products

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Imines, Nitriles |

| Reduction | NaBH4 | Secondary/Tertiary Amines |

| Substitution | Nucleophiles | Diverse Aromatic Compounds |

Biological Studies

Interaction with Biological Targets

Research has shown that this compound interacts with various biological targets, influencing their activity. This interaction is crucial for understanding its pharmacological properties and potential therapeutic uses. Studies have indicated that modifications to the phenyl ring can significantly affect binding affinity and selectivity towards specific receptors.

Case Study: Cancer Treatment Potential

A recent investigation into the antiproliferative effects of this compound revealed promising results against cancer cell lines. The compound exhibited selective cytotoxicity, highlighting its potential as a lead compound for developing anticancer therapies .

Industrial Applications

Specialty Chemicals Production

In addition to its applications in medicinal chemistry and organic synthesis, this compound is utilized in producing specialty chemicals. Its unique chemical properties allow for the development of agrochemicals and other industrially relevant compounds .

相似化合物的比较

Comparative Analysis with Structural Analogs

Stereoisomers and Positional Isomers

a. 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (Racemic Mixture)

- Molecular Formula: C₁₁H₁₇NO (identical to the target compound) .

- Key Difference : Lacks stereochemical specification, existing as a racemic mixture.

- Implications : Enantiomeric purity in the (2S)-form may confer distinct binding affinities in chiral environments, such as enzyme active sites.

b. (2RS)-1-(4-Methoxyphenyl)propan-2-amine

Substituent Variations on the Phenyl Ring

a. 1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-amine

- Molecular Formula: C₁₁H₁₅FNO .

- Key Difference : Fluorine atom at the 4-position and methoxy at the 3-position of the phenyl ring.

- Implications : Fluorine’s electronegativity may enhance metabolic stability and membrane permeability.

b. 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine

Derivatives with Functional Group Additions

a. 2-(4-(β-L-Fucopyranosylethynyl)phenyl)-2-methylpropan-1-amine (Compound 27)

- Structure: β-L-fucopyranosyl group attached via ethynyl linkage .

b. 2-(4-(1-(β-L-Fucopyranosyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-methylpropan-1-amine (Compound 40)

- Structure: Triazole-linked fucopyranosyl group .

Pharmacological and Analytical Comparisons

- Antioxidant Potential: Chalcone derivatives with 4-methoxyphenyl groups (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit dose-dependent antioxidant activity in PC12 cells . While the target compound lacks direct evidence, its methoxyphenyl group may contribute to similar radical-scavenging properties.

- Chromatographic Behavior : The racemic analog (2RS)-1-(4-methoxyphenyl)propan-2-amine has an RRT of 0.4, whereas stereochemical differences in the target compound could alter retention times in chiral separations .

常见问题

Q. What are the established synthetic routes for (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, and how do reaction conditions influence enantiomeric purity?

The synthesis typically begins with 4-methoxybenzaldehyde, undergoing reductive amination with methylamine derivatives. Sodium cyanoborohydride in methanol at pH 6–7 is commonly used to reduce the imine intermediate, favoring the (2S)-enantiomer. Key factors include:

- Temperature control (0–25°C) to minimize racemization.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereoselectivity.

- Catalysts : Chiral auxiliaries or immobilized enzymes (e.g., lipases) can improve enantiomeric excess (>95%) .

Q. Which spectroscopic and chromatographic methods confirm the stereochemical configuration of this compound?

- Chiral HPLC : Using columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases resolves enantiomers (retention time ratio: 1.2–1.5).

- NMR : NOESY correlations between the methyl group (δ 1.2 ppm) and adjacent protons confirm spatial proximity.

- X-ray crystallography : Co-crystallization with tartaric acid derivatives provides unambiguous configuration assignment .

Q. What are the primary applications of this compound in pharmacological research?

The compound serves as a precursor for:

- Receptor-binding studies : Its methoxy and methyl groups modulate serotonin receptor (5-HT2A) affinity.

- Metabolic pathway analysis : Radiolabeled versions track hepatic CYP450-mediated demethylation .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy substitution) alter biological activity and metabolic stability?

- Electron-withdrawing substituents (e.g., Cl at the 4-position) reduce metabolic half-life (t₁/₂ < 1 hr in liver microsomes) but enhance receptor affinity (IC₅₀ ~10 nM for 5-HT2A).

- Methyl group stereochemistry : The (2S)-configuration improves blood-brain barrier penetration (logP 2.3 vs. 1.8 for (2R)) .

Q. What strategies resolve contradictions in reported biological activity data?

- Purity validation : Chiral chromatography (≥99% ee) and HRMS to exclude impurities like oxidation byproducts (e.g., nitriles).

- Standardized assays : Use identical cell lines (e.g., HEK293 transfected with 5-HT2A) and buffer conditions (pH 7.4, 37°C) across studies.

- Meta-analysis : Compare SAR trends with structurally related compounds (e.g., 4-methylphenyl analogs) to identify outliers .

Q. How can trace impurities (e.g., diastereomers or oxidation products) be quantified?

- UPLC-HRMS : Detect impurities at ≤0.1% levels using a C18 column (2.1 × 50 mm, 1.7 µm) and electrospray ionization.

- Pharmacopeial guidelines : Relative retention times (e.g., 0.4 for (2R)-enantiomer) and response factors (1.0–2.6) are critical for method validation .

Q. What are the safety protocols for handling this compound in laboratory settings?

- Storage : Under argon at -20°C to prevent oxidation.

- PPE : Nitrile gloves, FFP3 masks, and chemical-resistant aprons.

- Spill management : Neutralize with 5% acetic acid/vermiculite mixture and dispose as hazardous waste .

Methodological Recommendations

- Synthetic optimization : Use flow chemistry for scalability and reduced racemization .

- Activity assays : Include positive controls (e.g., ketanserin for 5-HT2A antagonism) to normalize inter-study variability .

- Data reporting : Disclose enantiomeric purity, solvent history, and storage conditions in publications to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。